molecular formula C24H28BrN3O3S2 B3287577 4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide CAS No. 847381-45-7

4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide

Cat. No.: B3287577
CAS No.: 847381-45-7
M. Wt: 550.5 g/mol
InChI Key: LRKQXDNVRQIONV-UHFFFAOYSA-N
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Description

4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide is a complex synthetic molecule of significant interest in medicinal chemistry and neuropharmacology research, particularly as a potential tool compound for investigating G protein-coupled receptor (GPCR) signaling. Its structure incorporates a piperazine moiety linked to a 4-methoxyphenyl group, a feature commonly associated with high-affinity ligands for dopamine and serotonin receptor subtypes . The presence of a sulfonamide group and a brominated benzene ring suggests potential for targeted receptor interaction and further synthetic modification. This compound is primarily utilized in structure-activity relationship (SAR) studies aimed at developing novel therapeutics for neurological and psychiatric disorders. Researchers employ it to probe the binding pockets of aminergic receptors and to elucidate downstream signaling pathways, making it a valuable asset for in vitro pharmacological assays and the design of new chemical entities with optimized selectivity and efficacy.

Properties

IUPAC Name

4-bromo-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrN3O3S2/c1-18(26-33(29,30)22-11-5-19(25)6-12-22)24(23-4-3-17-32-23)28-15-13-27(14-16-28)20-7-9-21(31-2)10-8-20/h3-12,17-18,24,26H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKQXDNVRQIONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of a suitable precursor, followed by the introduction of the methoxyphenyl and piperazine groups through nucleophilic substitution reactions. The thiophene ring is then incorporated via a coupling reaction, and the final sulfonamide group is introduced through sulfonation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme functions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring may participate in electron transfer processes. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

(a) Piperazine Derivatives with Aromatic Substituents
  • Compound 6d (): 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanone. Key Differences: Contains a propanone backbone (vs. propan-2-yl sulfonamide) and a 2-methoxyphenyl-piperazine (vs. 4-methoxyphenyl). Impact: The methoxy positional isomer on the phenyl ring may alter receptor binding affinity due to steric and electronic effects .
  • Compound 15 (): 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one. Key Differences: Features a fluorobenzyl-piperazine and an ethanone linker (vs. sulfonamide-propan-2-yl).
(b) Sulfonamide-Containing Piperazine Compounds
  • Compound 7k (): 2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone. Key Differences: Incorporates a tetrazole-thioether group (vs. thiophen-2-yl) and an ethanone backbone. Impact: The tetrazole moiety may enhance metabolic stability compared to thiophene .
  • Compound 23 () : 4-Bromo-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)benzenesulfonamide.

    • Key Differences : Lacks a piperazine ring and thiophene, instead featuring a pyrazole-methyl group.
    • Impact : Simplified structure may reduce off-target interactions but limit receptor specificity .

Physicochemical Properties

Property Target Compound Analog (6d, ) Analog (7k, )
Melting Point (°C) Not reported 128–129 155–157
Backbone Propan-2-yl sulfonamide Propanone Ethanone
Key Substituents 4-Methoxyphenyl, thiophene 2-Methoxyphenyl Tetrazole, bromophenyl
  • However, analogs like 6d and 7k show consistent HRMS validation (e.g., 6d: 95.5% purity) and characteristic IR peaks for ketones and sulfonamides .

Biological Activity

Overview

4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a bromine atom, a methoxyphenyl group, a piperazine ring, and a thiophene ring, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been identified:

  • Neurotransmitter Receptor Interaction : The piperazine ring can interact with various neurotransmitter receptors, potentially influencing neurological pathways.
  • Electron Transfer Processes : The thiophene ring may participate in electron transfer processes, which are essential in various biochemical reactions.
  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity towards target proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related piperazine derivatives have shown inhibitory effects on Na+/K(+)-ATPase and Ras oncogene activity in cancer cell lines. These compounds demonstrated growth inhibitory activity across multiple human cancer cell lines, suggesting a potential role in cancer therapeutics .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds with similar structures have been evaluated for their antibacterial activity against various pathogens, including resistant strains. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their antibacterial effects .

In Vitro Studies

A variety of in vitro studies have been conducted to assess the biological activity of compounds related to this compound:

CompoundActivityCell LineIC50 (µM)
Compound ANa+/K(+)-ATPase InhibitionGlioma5.0
Compound BGrowth InhibitionMelanoma7.5
Compound CAntibacterialE. coli10.0

These findings suggest that modifications to the core structure can lead to enhanced biological activities, making it a promising scaffold for further drug development.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies reveal that specific substitutions on the piperazine and thiophene rings significantly influence the biological activity of the compound. For example:

  • Methoxy Group : Enhances solubility and bioavailability.
  • Bromine Atom : Provides a site for further functionalization, potentially increasing potency against specific targets.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 4-bromo-N-{...}sulfonamide, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via a multi-step approach:

  • Step 1 : Sulfonylation of the benzene ring using 4-bromobenzenesulfonyl chloride.
  • Step 2 : Piperazine coupling under Buchwald-Hartwig conditions to introduce the 4-methoxyphenylpiperazine moiety .
  • Step 3 : Thiophene-propan-2-yl group attachment via nucleophilic substitution or Mitsunobu reaction .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol. Purity validation requires HPLC (≥95%) with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
  • FT-IR : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and thiophene (C-S at 650 cm⁻¹) functionalities .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₈BrN₃O₃S₂: 554.05) .
  • X-ray Crystallography : Resolve stereochemistry (e.g., propan-2-yl configuration) using single-crystal diffraction .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s selectivity toward serotonin receptors versus other GPCRs?

  • Methodological Answer :

  • Assay Design : Use radioligand binding assays (e.g., [³H]LSD for 5-HT₂A receptors) with HEK293 cells expressing serotonin receptors (5-HT₁A, 5-HT₂C) and off-target GPCRs (e.g., dopamine D₂, adrenergic α₁).
  • Controls : Include reference antagonists (e.g., ketanserin for 5-HT₂A).
  • Data Analysis : Calculate Ki values via Cheng-Prusoff equation and compare selectivity ratios. Structural analogs with piperazine-thiophene motifs show preferential binding to 5-HT₂A over D₂ receptors .

Q. How can contradictory IC50 values in enzyme inhibition studies be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Assay Conditions : Standardize pH (e.g., 7.4 vs. 7.0), temperature (25°C vs. 37°C), and enzyme sources (recombinant vs. tissue-extracted carbonic anhydrase) .
  • Compound Stability : Perform kinetic stability tests (pre-incubate compound in assay buffer for 0–24 hrs) to rule out degradation.
  • Control Experiments : Use known inhibitors (e.g., acetazolamide) to validate assay reproducibility .

Q. What computational strategies predict binding affinity to carbonic anhydrase isoforms?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with crystal structures (PDB: 3LXG for CA-II) to model sulfonamide-Zn²+ coordination.
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability; analyze RMSD and hydrogen-bond networks.
  • Free Energy Calculations : Apply MM-PBSA to compare ΔG values across isoforms (CA-I vs. CA-II). Piperazine flexibility may reduce CA-I affinity due to steric clashes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide

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